2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide is a synthetic organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving 2,2-dimethyl-2,3-dihydrobenzofuran.
Etherification: The benzofuran core is then subjected to an etherification reaction with an appropriate alkylating agent to introduce the 7-oxy group.
Amidation: The final step involves the amidation of the etherified benzofuran with 4-ethylphenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound is of interest for drug development. Its potential pharmacological activities are explored through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the acetamide and ethylphenyl groups.
N-(4-ethylphenyl)acetamide: Contains the acetamide and ethylphenyl groups but lacks the benzofuran core.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C20H23NO3/c1-4-14-8-10-16(11-9-14)21-18(22)13-23-17-7-5-6-15-12-20(2,3)24-19(15)17/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
InChI Key |
MCHFDOGJAZGYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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